3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Solid-phase peptide synthesis Chiral purity Enantiomeric specification

Researchers requiring a β³-homoamino acid with a 4-chlorophenyl side chain for Fmoc-SPPS face limited enantiopure options. This (S)-enantiomer (≥98% HPLC, [α]D²⁵ = -19.0 ± 2º) solves that gap. - Backbone methylene insert alters dihedral angles vs. α-amino acid analogs, enabling pseudo-γ-turn motifs & protease-resistant sequences. - Fmoc deprotection yields 3-amino-4-(4-chlorophenyl)butanoic acid, a baclofen regioisomer scaffold for GABAB probe synthesis. - XLOGP3 5.21 (Δ+0.63 vs. non-chlorinated analog) provides distinct RP-HPLC retention for method development or halogen-bonding foldamer studies.

Molecular Formula C25H22ClNO4
Molecular Weight 435.9 g/mol
Cat. No. B12840198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid
Molecular FormulaC25H22ClNO4
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)CC(=O)O
InChIInChI=1S/C25H22ClNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
InChIKeyFMGGSUXYRDKFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-β-HomoPhe(4-Cl)-OH: Identity, Class & Comparators


3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid (CAS 270596-43-5 for the S-enantiomer; CAS 331763-60-1 for the R-enantiomer) is an Fmoc-protected β³-homoamino acid derivative with a 4-chlorophenyl side chain, classified under the Fmoc-β-homophenylalanine scaffold . Its β-amino acid backbone distinguishes it structurally from the more common α-amino acid analog Fmoc-Phe(4-Cl)-OH (CAS 175453-08-4, MW 421.87), while the 4-chloro substituent differentiates it from the unsubstituted parent Fmoc-β-HomoPhe-OH (CAS 193954-28-8, MW 401.45) [1]. This compound is also a protected precursor to 4-amino-3-(4-chlorophenyl)butanoic acid (baclofen), a GABAB receptor agonist, placing it at the intersection of peptide building-block chemistry and neuropharmacological probe synthesis [2]. Commercially, the S-enantiomer is offered at ≥98% purity (HPLC) with specified optical rotation, while the R-enantiomer is available at 99% purity from certain suppliers, creating a procurement decision point between enantiomeric forms and purity grades .

1 Stereocontrolled SPPS: Defined enantiomeric form with chiroptical documentation supports enantiomer-attribution workflow
2 β³-amino acid backbone: Extended scaffold versus α-amino acid analogs for altered conformational preferences
3 4-Chloro substituent: Lipophilicity & chromatographic shift differentiate from non-halogenated building blocks

Fmoc-β-HomoPhe(4-Cl)-OH: Key Differentiators from Analogs


Interchanging this compound with the nearest in-class analogs—Fmoc-β-HomoPhe-OH (lacking 4-Cl) or Fmoc-Phe(4-Cl)-OH (α-amino acid scaffold)—introduces distinct structural and physicochemical divergences that are consequential for both synthetic outcomes and pharmacological probe design. The β³-amino acid backbone extends the carbon skeleton by one methylene unit relative to the α-amino acid analog, altering backbone conformational preferences in resulting peptides and influencing proteolytic stability [1]. The 4-chloro substituent on the aromatic ring contributes approximately +34.4 Da to molecular weight and modulates lipophilicity (calculated logP values differ from the unsubstituted analog), affecting both chromatographic behavior and peptide-receptor interactions . Furthermore, the compound's structural relationship to baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) means that Fmoc-deprotection yields a scaffold of direct pharmacological relevance—a feature absent in the non-chlorinated or α-amino acid analogs . These differences preclude simple substitution without altering synthetic yield, peptide conformation, or biological readout.

Backbone α-amino acid analog Fmoc-Phe(4-Cl)-OH lacks β³-extension; may shift conformational preferences and proteolytic susceptibility.
4-Cl group Non-chlorinated analog Fmoc-β-HomoPhe-OH lacks halogen; alters lipophilicity and eliminates halogen-bonding interaction potential.
Attribution R-enantiomer lacks published optical rotation specification, complicating enantiomer identity verification upon receipt.

Fmoc-β-HomoPhe(4-Cl)-OH: Comparative Evidence vs. Analogs


Enantiomeric Purity & Optical Rotation: S- vs R-Enantiomer

The (S)-enantiomer (CAS 270596-43-5) is specified with an optical rotation of [α]D²⁵ = -19.0 ± 2º alongside ≥98% HPLC purity, providing a verifiable stereochemical identity marker . In contrast, the (R)-enantiomer (CAS 331763-60-1) is offered at 99% chemical purity but without a published optical rotation specification from the same supplier class, creating a procurement distinction where the S-form offers traceable chiroptical identity for incorporation into stereochemically defined peptide sequences . No direct head-to-head comparison study exists; the evidence is drawn from cross-referencing vendor certificates of analysis.

Enantiomeric Rotation
Data to verify
[α]D²⁵ = -19.0 ± 2º (S) vs. not specified (R)
Supports enantiomer-attribution review
Cross-vendor COA comparison; no head-to-head study
Solid-phase peptide synthesis Chiral purity Enantiomeric specification

β- vs α-Amino Acid Backbone: Structural & Stability Differences

The target compound (MW 435.90 g/mol, C₂₅H₂₂ClNO₄) possesses a β³-amino acid backbone with an additional methylene group between the α-carbon and the carboxyl terminus compared to its α-amino acid analog Fmoc-Phe(4-Cl)-OH (MW 421.87 g/mol, C₂₄H₂₀ClNO₄) . This structural difference (+14.03 Da) alters backbone conformational space: β-amino acids in peptides have been shown to promote distinct secondary structure preferences, including pseudo-γ-turn motifs, and confer resistance to canonical α-protease cleavage [1]. While no direct comparative proteolytic stability data exist for this specific compound versus Fmoc-Phe(4-Cl)-OH, the class-level inference from β-homoamino acid literature establishes that backbone extension meaningfully differentiates the two scaffolds for applications where metabolic stability is a design criterion [1].

Backbone Architecture
Class-level inference
β³-amino acid; ΔMW +14.03 vs α-analog
Backbone extension alters conformational preferences
Proteolytic stability inferred from β-peptide literature
β-peptide synthesis Proteolytic stability Backbone engineering

4-Chloro Substituent: Lipophilicity & Chromatographic Retention

The target compound bears a 4-chloro substituent on the aromatic ring (MW 435.90) versus the unsubstituted analog Fmoc-β-HomoPhe-OH (CAS 193954-28-8, MW 401.45). The chlorine atom contributes +34.45 Da and substantially increases calculated lipophilicity: the target compound has a computed XLOGP3 value of 5.21 compared to an XLOGP3 of approximately 4.58 for Fmoc-β-HomoPhe-OH [1]. This lipophilicity differential translates into measurably longer reversed-phase HPLC retention times for the 4-chloro derivative, which is relevant for both purification strategy and peptide-level chromatographic behavior when the residue is incorporated . The 4-chloro substituent also introduces a distinct UV absorbance profile and a handle for halogen-bonding interactions in target binding, features entirely absent in the non-chlorinated analog.

4-Cl Lipophilicity Shift
Cross-study comparable
ΔXLOGP3 ≈ +0.63 vs unsubstituted
Chlorine increases RP-HPLC retention
Calculated logP; confirm experimentally
Lipophilicity modulation RP-HPLC retention Halogen substitution effects

Purity Grades & Optical Rotation Documentation: Supplier Comparison

The S-enantiomer (CAS 270596-43-5) is commercially available at two distinct purity tiers: a ≥98% (HPLC) grade with optical rotation specification ([α]D²⁵ = -19.0 ± 2º) from AFG Bioscience (distributed via Thomas Scientific), and a 97% standard purity grade from Bidepharm without a published optical rotation value . The 98% grade provides a 1-percentage-point purity advantage with chiroptical identity verification, while the 97% grade offers a lower-cost entry point for applications not requiring stereochemical documentation. For the R-enantiomer (CAS 331763-60-1), AKSci offers a 99% purity grade, representing the highest available purity specification across both enantiomeric forms . This multi-tier vendor landscape creates a concrete procurement optimization opportunity: the appropriate grade can be selected based on whether stereochemical traceability (S-enantiomer, 98% grade), maximum chemical purity (R-enantiomer, 99% grade), or budget considerations (S-enantiomer, 97% grade) drive the decision.

Purity Tier Documentation
Source review
98%+[α]D (S), 99% (R), 97% (S)
Grade selection based on chiroptical traceability needs
Vendor datasheet comparison; independent verification recommended
Vendor specification comparison Purity grade Procurement quality assurance

Fmoc-β-HomoPhe(4-Cl)-OH: Key Applications


Stereocontrolled SPPS with β³-Amino Acid

In Fmoc-SPPS campaigns where a β³-homoamino acid residue with a 4-chlorophenyl side chain must be incorporated at a specific position, the (S)-enantiomer (≥98% HPLC, [α]D²⁵ = -19.0 ± 2º) provides both chemical purity and chiroptical identity documentation [1]. The β-amino acid backbone, distinguished from α-amino acid analogs by an additional backbone methylene (+14.03 Da relative to Fmoc-Phe(4-Cl)-OH), introduces altered backbone dihedral angles that can be exploited for designing pseudo-γ-turn motifs or protease-resistant peptide sequences [2]. The optical rotation specification enables incoming quality control verification of enantiomeric integrity before resin loading.

Baclofen Probe & Prodrug Synthesis

Upon Fmoc deprotection, the scaffold yields 3-amino-4-(4-chlorophenyl)butanoic acid, a regioisomer of baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) with potential GABAB receptor modulatory activity [1]. The 4-chloro substituent on the aromatic ring (absent in Fmoc-β-HomoPhe-OH) is critical for receptor engagement, as structure-activity studies on baclofen analogs have established that the 4-chloro group contributes significantly to GABAB binding affinity [1]. The Fmoc-protected form allows controlled incorporation into larger peptide conjugates or prodrug constructs for targeted delivery studies, where the β-amino acid backbone may provide differential metabolic stability compared to α-amino acid-linked conjugates [2].

RP-HPLC Method Development for Halogenated Building Blocks

The compound's computed XLOGP3 of 5.21, driven by the 4-chloro substituent, establishes it as a significantly more lipophilic building block than its non-chlorinated analog Fmoc-β-HomoPhe-OH (estimated XLOGP3 ≈ 4.58) . This ΔXLOGP3 of approximately +0.63 log units directly impacts reversed-phase chromatographic behavior, making this compound useful as a retention-time calibrant or as a probe for studying how halogen substitution affects peptide-level RP-HPLC retention. The 97% purity grade (Bidepharm) may suffice for such analytical method development applications, while the 98% grade with optical rotation is indicated when chromatographic behavior must be correlated with stereochemical identity .

β-Peptide Foldamer Design with Halogenated Side Chains

In β-peptide foldamer design, where backbone homologation drives discrete secondary structure preferences distinct from α-peptides, the 4-chlorophenyl side chain provides both steric bulk and halogen-mediated non-covalent interaction potential (halogen bonding, hydrophobic packing) not available from the unsubstituted phenyl analog [2]. The molecular weight differential of +34.45 Da relative to Fmoc-β-HomoPhe-OH enables mass spectrometric tracking of incorporation efficiency. The class-level evidence that β-homoamino acids enhance peptide conformational stability and can serve as γ-turn mimetics supports the selection of this specific building block over α-amino acid or non-halogenated alternatives when foldamer structural fidelity is the experimental endpoint .

Application
Selection Property
Validation Focus
Stereocontrolled peptide synthesis
Chiroptical identity documentation
Optical rotation verification before resin loading
GABAB receptor probe synthesis
4-Chloro substituent for target engagement
Deprotection to baclofen regioisomer; verify receptor modulation
RP-HPLC method development
Lipophilicity differential (4-Cl effect)
Retention-time shift validation
β-Peptide foldamer studies
β³-backbone with halogenated side chain
Secondary structure characterization
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